
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is a quinoline derivative with a unique structure that includes an aminomethyl group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, followed by functional group modifications For example, the synthesis may begin with the formation of a quinoline derivative through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acidThe aminomethyl group can be introduced via reductive amination using formaldehyde and a suitable amine source under reducing conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aminomethyl group can form hydrogen bonds with biological targets, enhancing binding affinity .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the aminomethyl and methyl groups.
8-Methylquinoline: Lacks the aminomethyl and methoxy groups.
Uniqueness
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, while the methoxy and methyl groups influence its electronic properties and solubility .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-(aminomethyl)-6-methoxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-10(16-2)5-8-4-9(6-13)12(15)14-11(7)8/h3-5H,6,13H2,1-2H3,(H,14,15) |
InChIキー |
INVSMYDEOWQVHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C(=C2)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


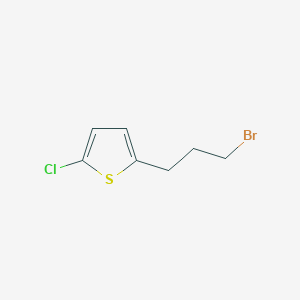

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
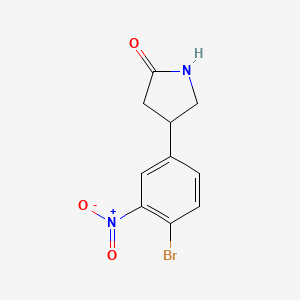

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
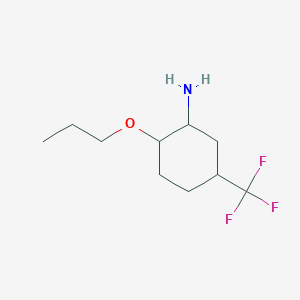

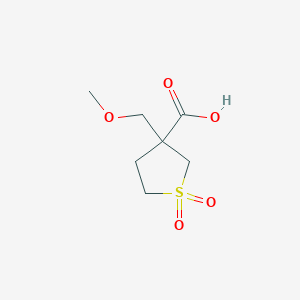
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)


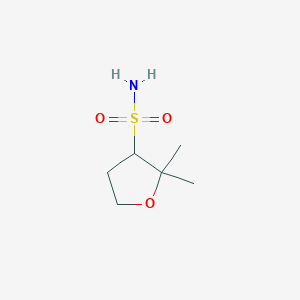
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)
